molecular formula C14H20 B8021482 3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene

3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene

Cat. No.: B8021482
M. Wt: 188.31 g/mol
InChI Key: QAOSJMJFXMDTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is a complex organic compound with the molecular formula C14H20 This compound is part of the indene family, characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene typically involves the dimerization of cyclopentadiene derivatives. One common method is the reaction of diethylcyclopentadiene with a suitable catalyst under controlled temperature and pressure conditions . The reaction conditions often include:

    Temperature: 50-100°C

    Pressure: 1-5 atm

    Catalysts: Transition metal catalysts such as palladium or platinum

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Feedstock Preparation: Purification of cyclopentadiene derivatives

    Reaction: Continuous flow reactors with precise control over temperature and pressure

    Purification: Distillation and crystallization to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Employing reducing agents such as lithium aluminum hydride

    Substitution: Halogenation using chlorine or bromine under UV light

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures

    Substitution: Chlorine gas in the presence of UV light

Major Products Formed

    Oxidation: Formation of diethylindene dione

    Reduction: Formation of diethylindene

    Substitution: Formation of halogenated derivatives like diethylindene chloride

Scientific Research Applications

3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is used in various scientific research fields:

    Chemistry: As a building block for synthesizing more complex organic molecules

    Biology: Studying its effects on biological systems and potential as a bioactive compound

    Medicine: Investigating its potential therapeutic properties and drug development

    Industry: Used in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of 3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets. It can act as a ligand, binding to metal centers in catalytic processes. The pathways involved include:

    Ligand Binding: Interaction with transition metals to form coordination complexes

    Catalytic Activity: Facilitating various chemical reactions through its unique structure

Comparison with Similar Compounds

Similar Compounds

  • 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene
  • Diethylcyclopentadiene
  • Methylcyclopentadiene dimer

Uniqueness

3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is unique due to its specific ethyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specialized applications where these properties are advantageous.

Properties

IUPAC Name

3,7-diethyltricyclo[5.2.1.02,6]deca-3,8-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-3-10-5-6-12-13(10)11-7-8-14(12,4-2)9-11/h5,7-8,11-13H,3-4,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOSJMJFXMDTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CCC2C1C3CC2(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.